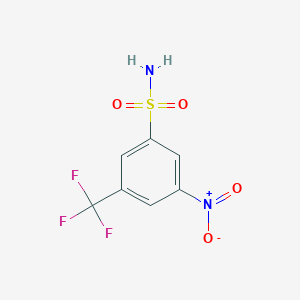
3-(3-chloro-5-fluorophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-fluorophenyl)morpholine, also known as 3-CFM, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid that is used as a reagent in a wide range of organic synthesis reactions. 3-CFM is also used as a reactant in the synthesis of pharmaceuticals, drugs, and other compounds.
Mecanismo De Acción
3-(3-chloro-5-fluorophenyl)morpholine acts as a reagent in a variety of organic synthesis reactions. It is used to catalyze the formation of a variety of organic compounds, including amines, alcohols, and carboxylic acids. It also acts as a nucleophile in the formation of carbon-carbon bonds, and can be used to catalyze the formation of heterocyclic compounds.
Biochemical and Physiological Effects
3-(3-chloro-5-fluorophenyl)morpholine is a non-toxic compound that is not known to have any adverse effects on humans or other organisms. It is not known to be mutagenic, teratogenic, or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-chloro-5-fluorophenyl)morpholine in lab experiments is its high purity and low cost. It is also a highly reactive compound, which makes it ideal for a wide range of organic synthesis reactions. The main limitation of using 3-(3-chloro-5-fluorophenyl)morpholine is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The use of 3-(3-chloro-5-fluorophenyl)morpholine in scientific research is expected to continue to grow in the future. It is likely to be used in the synthesis of new drugs, pharmaceuticals, and other compounds. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of new catalysts, as well as in the development of new analytical techniques. Finally, 3-(3-chloro-5-fluorophenyl)morpholine could be used in the development of new synthetic methods, such as the use of microwaves and ultrasound.
Métodos De Síntesis
3-(3-chloro-5-fluorophenyl)morpholine can be synthesized from 3-chloro-5-fluoroaniline and morpholine in the presence of a base catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The reaction is typically completed within 4-6 hours, and yields a product of up to 95% purity.
Aplicaciones Científicas De Investigación
3-(3-chloro-5-fluorophenyl)morpholine is widely used in the synthesis of pharmaceuticals, drugs, and other compounds. It is also used in the synthesis of peptides, nucleosides, and other organic compounds. Additionally, 3-(3-chloro-5-fluorophenyl)morpholine is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chloro-5-fluorophenyl)morpholine involves the reaction of 3-chloro-5-fluoroaniline with morpholine in the presence of a suitable catalyst.", "Starting Materials": [ "3-chloro-5-fluoroaniline", "morpholine", "catalyst" ], "Reaction": [ "Add 3-chloro-5-fluoroaniline to a reaction flask", "Add morpholine to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time period", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent and dry to obtain 3-(3-chloro-5-fluorophenyl)morpholine" ] } | |
Número CAS |
1270385-67-5 |
Nombre del producto |
3-(3-chloro-5-fluorophenyl)morpholine |
Fórmula molecular |
C10H11ClFNO |
Peso molecular |
215.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



